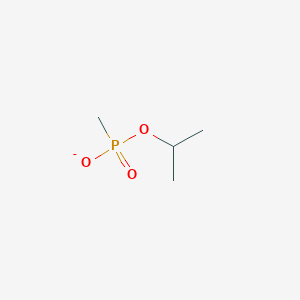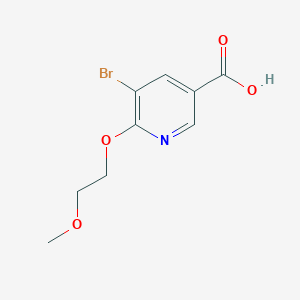
Pyridoxamine dihydrochloride monohydrate
Overview
Description
Pyridoxamine dihydrochloride monohydrate is a derivative of vitamin B6, known for its role in various biochemical processes. It is a white crystalline powder with the chemical formula C8H14Cl2N2O2·H2O and is commonly used as a dietary supplement and in therapeutic applications due to its antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyridoxamine dihydrochloride involves several steps. Initially, pyridoxine hydrochloride is used as the starting material. The process begins with the oxidation of pyridoxine hydrochloride using activated manganese dioxide and concentrated sulfuric acid to produce pyridoxal. This is followed by a reaction with anhydrous sodium acetate and hydroxylamine hydrochloride to form pyridoxal oxime. The pyridoxal oxime is then reduced using acetic acid and zinc to yield pyridoxamine. Finally, the pyridoxamine is treated with hydrochloric acid to obtain pyridoxamine dihydrochloride .
Industrial Production Methods: In industrial settings, the production of pyridoxamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized, filtered, and dried to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Pyridoxamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its ability to scavenge free radicals and chelate metal ions, which makes it effective in inhibiting the formation of advanced glycation end products (AGEs) and advanced lipoxidation end products (ALEs) .
Common Reagents and Conditions: Common reagents used in reactions involving pyridoxamine dihydrochloride include oxidizing agents like manganese dioxide, reducing agents such as zinc, and acids like hydrochloric acid. The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from reactions involving pyridoxamine dihydrochloride include various derivatives of pyridoxamine, which retain the antioxidant and anti-inflammatory properties of the parent compound. These derivatives are often used in further research and therapeutic applications .
Scientific Research Applications
Pyridoxamine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying oxidation and reduction reactions. In biology and medicine, it is investigated for its potential therapeutic effects in treating diabetic complications, such as nephropathy and retinopathy, due to its ability to inhibit AGEs and ALEs formation . Additionally, it is used in cell culture media as an alternative to pyridoxine or pyridoxal, providing a stable source of vitamin B6 for various cellular processes .
Mechanism of Action
The mechanism of action of pyridoxamine dihydrochloride involves its ability to scavenge reactive carbonyl species (RCS) and inhibit the formation of AGEs and ALEs. It interacts with the carbonyl groups in Amadori products, preventing their breakdown and subsequent formation of harmful compounds. Additionally, pyridoxamine dihydrochloride chelates metal ions, disrupting redox reactions that contribute to oxidative stress .
Comparison with Similar Compounds
Pyridoxamine dihydrochloride is often compared with other vitamin B6 derivatives, such as pyridoxine and pyridoxal. While all three compounds share similar biochemical roles, pyridoxamine dihydrochloride is unique in its ability to inhibit AGEs and ALEs formation more effectively. Pyridoxal and pyridoxine are also used in therapeutic applications, but pyridoxamine dihydrochloride has shown greater efficacy in certain conditions, such as diabetic nephropathy .
List of Similar Compounds:- Pyridoxine
- Pyridoxal
- Pyridoxal phosphate
- Pyridoxamine phosphate
Pyridoxamine dihydrochloride stands out due to its specific antioxidant and anti-inflammatory properties, making it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH.H2O/c1-5-8(12)7(2-9)6(4-11)3-10-5;;;/h3,11-12H,2,4,9H2,1H3;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEYKKGETIFWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Boc-amino)methyl]-phthalic acid](/img/structure/B1646583.png)

![5-Oxa-8-azaspiro[3.5]nonane](/img/structure/B1646591.png)
![TERT-BUTYL N-[2-(ETHYLAMINO)-2-METHYLPROPYL]CARBAMATE](/img/structure/B1646597.png)




![4-Chloro-5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1646615.png)

![Methyl 3-[(aminocarbonothioyl)amino]-4-methylbenzoate](/img/structure/B1646618.png)

